glucosamine

概要

説明

グルコサミンは、糖タンパク質と脂質の生化学的合成において重要な役割を果たす、天然に存在するアミノ糖です。それは、軟骨やその他の結合組織の形成と維持に不可欠な、グリコサミノグリカンと呼ばれる物質の主要な構成要素です。 グルコサミンは、関節周囲の液体によく見られ、関節の健康を促進し、変形性関節症の症状を軽減する可能性のある利点があることで広く認識されています .

2. 製法

合成経路と反応条件: グルコサミンは、化学的抽出や微生物発酵などの様々な方法で合成することができます。 従来の方法は、甲殻類の外骨格に見られる多糖であるキチンを、塩酸などの強酸を用いて高温で加水分解するものです . このプロセスにより、グルコサミン塩酸塩が得られ、さらに精製することができます。

工業的生産方法: 工業的環境では、グルコサミンは通常、微生物発酵によって生産されます。この方法では、アスペルギルス・ニガーなどの遺伝子組み換え微生物を使用して、グルコースをグルコサミンに変換します。 キチナーゼなどのキチン分解酵素を用いた酵素触媒も別の方法であり、キチンは直接加水分解されてグルコサミンを生成します .

準備方法

Synthetic Routes and Reaction Conditions: Glucosamine can be synthesized through various methods, including chemical extraction and microbial fermentation. The traditional method involves the hydrolysis of chitin, a polysaccharide found in the exoskeletons of shellfish, using strong acids such as hydrochloric acid at high temperatures . This process yields this compound hydrochloride, which can be further purified.

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Aspergillus niger, to convert glucose into this compound. Enzymatic catalysis using chitinolytic enzymes is another approach, where chitin is directly hydrolyzed to produce this compound .

化学反応の分析

反応の種類: グルコサミンは、酸化、還元、置換など、様々な化学反応を起こします。例えば、グルコサミン酸に酸化されるか、グルコサミニトールに還元される場合があります。 置換反応は、ヒドロキシル基をアセチル化してN-アセチルグルコサミンを形成するなどの他の官能基に置き換える反応です .

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アセチル化反応には、無水酢酸が一般的に使用されます。

主要な生成物:

酸化: グルコサミン酸

還元: グルコサミニトール

置換: N-アセチルグルコサミン

4. 科学研究の応用

グルコサミンは、化学、生物学、医学、産業などの分野における科学研究において、幅広い用途があります。 医学では、軟骨の健康を促進し、炎症を抑制することで、変形性関節症の症状を軽減する可能性があるため、広く研究されています . 化学では、グルコサミンは、様々なグリコサミノグリカンや糖タンパク質を合成するための前駆体として使用されています。 食品や化粧品業界では、保湿効果や抗炎症効果があることから利用されています .

科学的研究の応用

Osteoarthritis Treatment

Glucosamine is primarily used to manage symptoms of osteoarthritis. Several clinical trials have demonstrated its efficacy:

- Symptomatic Relief : A meta-analysis indicated that this compound sulfate significantly reduces pain and improves function in individuals with knee or hip osteoarthritis compared to placebo .

- Structural Benefits : Research has shown that this compound can slow the progression of joint space narrowing in osteoarthritis patients, suggesting a potential disease-modifying effect .

Preventive Applications

Recent studies suggest this compound may also play a role in the primary prevention of osteoarthritis:

- A study involving young athletes showed that this compound supplementation effectively normalized biomarkers associated with cartilage degradation after three months .

Efficacy in Clinical Trials

- In a trial comparing this compound sulfate to placebo and acetaminophen, this compound demonstrated significant improvements in the Lequesne Algo-Functional Index, a measure of joint function .

- Another study highlighted that athletes receiving this compound showed decreased levels of type II collagen degradation markers compared to those on placebo .

Safety Concerns

While generally considered safe, this compound has been associated with hepatotoxicity in rare cases:

- A case report detailed a patient who developed liver damage linked to this compound-chondroitin supplements. Symptoms improved significantly after discontinuation of the supplement .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's efficacy compared to other treatments:

作用機序

グルコサミンの作用機序は、軟骨の必須成分であるグリコサミノグリカンに対する前駆体としての役割に関係しています。これらの高分子を合成するために必要な構成要素を提供することにより、グルコサミンは軟骨の構造的完全性を維持するのに役立ちます。 さらに、グルコサミンは、プロスタグランジンやサイトカインなどの炎症性分子の産生を抑制することにより、抗炎症効果を示します . また、軟骨代謝において役割を果たす細胞外シグナル制御キナーゼ経路など、様々なシグナル伝達経路にも影響を与えます .

類似化合物との比較

グルコサミンは、アセチル化誘導体のN-アセチルグルコサミンと比較されることが多いです。 両方の化合物は、構造と機能が似ていますが、N-アセチルグルコサミンはより安定しており、生物学的利用能が高いです . その他の類似化合物には、関節の健康サプリメントにも使用されているコンドロイチン硫酸やメチルスルフォニルメタンなどがあります。 グルコサミンは、グリコサミノグリカン合成に直接貢献する能力は独特であり、軟骨の健康にとって重要な成分となっています .

類似化合物:

- N-アセチルグルコサミン

- コンドロイチン硫酸

- メチルスルフォニルメタン

生物活性

Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of this compound, supported by recent research findings, case studies, and data tables.

1. Cartilage Protection and Anabolic Effects

This compound is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that this compound can:

- Inhibit Catabolic Enzymes: this compound has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .

- Enhance Chondrocyte Function: In human chondrocytes, this compound promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .

2. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:

- Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. This compound's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .

- Reduce Oxidative Stress: Research indicates that this compound can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in managing OA symptoms and improving joint health.

Table 1: Summary of Clinical Studies on this compound

Case Studies

Several case studies provide further insights into this compound's biological activity:

- A study involving patients with knee OA found that those taking this compound reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .

- Long-term this compound use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .

Comparative Analysis with Other Compounds

This compound is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.

Table 2: Comparative Efficacy of this compound vs. Chondroitin

| Compound | Efficacy on Joint Pain | Structural Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Significant | High | Excellent |

| Chondroitin | Moderate | Moderate | Excellent |

特性

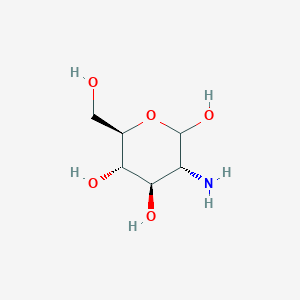

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。